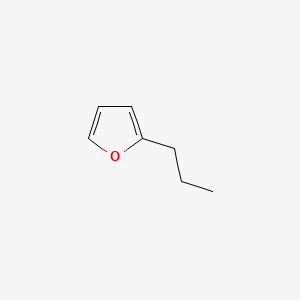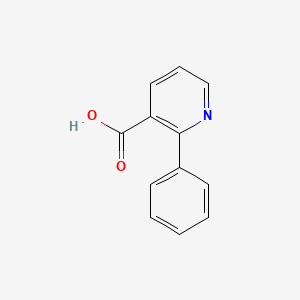
4-Methoxybenzol-1,2-diol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-Methoxybenzene-1,2-diol has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing into its potential therapeutic effects, particularly its antioxidant activity, which may have implications for treating oxidative stress-related conditions.
Industry: It is used in the manufacture of dyes, pharmaceuticals, and other chemical products.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and proteins in the body .
Mode of Action
4-Methoxybenzene-1,2-diol, like other benzene derivatives, can undergo electrophilic aromatic substitution reactions . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can participate in various biochemical reactions, including electrophilic aromatic substitution .
Result of Action
The compound’s ability to undergo electrophilic aromatic substitution may result in various biochemical transformations .
Biochemische Analyse
Biochemical Properties
4-Methoxybenzene-1,2-diol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as catechol-O-methyltransferase (COMT), which catalyzes the transfer of a methyl group from S-adenosylmethionine to catecholamines and other catechols. This interaction is crucial for the metabolism of catecholamines, which are important neurotransmitters in the central nervous system. Additionally, 4-Methoxybenzene-1,2-diol can act as a substrate for peroxidase enzymes, leading to the formation of reactive oxygen species (ROS) and contributing to oxidative stress .
Cellular Effects
The effects of 4-Methoxybenzene-1,2-diol on various types of cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Methoxybenzene-1,2-diol can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes related to oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 4-Methoxybenzene-1,2-diol exerts its effects through various mechanisms. One of the primary mechanisms involves its interaction with enzymes like catechol-O-methyltransferase, where it acts as a substrate and undergoes methylation. This process can lead to the formation of methylated derivatives, which may have different biological activities. Additionally, 4-Methoxybenzene-1,2-diol can bind to and inhibit the activity of certain enzymes, thereby modulating their function and influencing cellular processes. The compound’s ability to generate reactive oxygen species through peroxidase-mediated reactions also contributes to its molecular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxybenzene-1,2-diol can change over time due to factors such as stability and degradation. The compound is relatively stable under ambient conditions but can degrade over time, especially when exposed to light and air. Long-term studies have shown that 4-Methoxybenzene-1,2-diol can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 4-Methoxybenzene-1,2-diol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of neurotransmitter metabolism. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Studies in animal models have identified threshold doses beyond which the adverse effects become significant, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-Methoxybenzene-1,2-diol is involved in several metabolic pathways, primarily those related to the metabolism of catecholamines and other catechols. The compound is metabolized by enzymes such as catechol-O-methyltransferase, leading to the formation of methylated derivatives. These metabolic pathways are crucial for the regulation of neurotransmitter levels and the maintenance of cellular homeostasis. Additionally, 4-Methoxybenzene-1,2-diol can influence metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
Within cells and tissues, 4-Methoxybenzene-1,2-diol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s biological effects .
Subcellular Localization
The subcellular localization of 4-Methoxybenzene-1,2-diol plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, through various targeting signals and post-translational modifications. This localization can affect the compound’s interactions with enzymes and other biomolecules, thereby influencing its biological activity. Studies have shown that the subcellular distribution of 4-Methoxybenzene-1,2-diol can vary depending on the cell type and experimental conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methoxybenzene-1,2-diol can be synthesized through several methods. One common approach involves the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of 4-methoxybenzene-1,2-diol may involve the catalytic hydrogenation of 4-methoxyphenol (also known as p-methoxyphenol) in the presence of a suitable catalyst. This method is advantageous due to its scalability and the relatively low cost of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into less oxidized forms, such as methoxyhydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) are often used.
Substitution: Reagents like bromine (Br(_2)) or nitric acid (HNO(_3)) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Produces methoxyquinones.
Reduction: Yields methoxyhydroquinone.
Substitution: Results in various substituted methoxybenzene derivatives.
Vergleich Mit ähnlichen Verbindungen
Catechol (1,2-dihydroxybenzene): Lacks the methoxy group, making it more reactive in certain chemical reactions.
Hydroquinone (1,4-dihydroxybenzene): Has hydroxyl groups at the para position, differing in reactivity and applications.
Guaiacol (2-methoxyphenol): Similar structure but with the methoxy group at the ortho position relative to the hydroxyl group.
Uniqueness: 4-Methoxybenzene-1,2-diol is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems that are not possible with its analogs.
Eigenschaften
IUPAC Name |
4-methoxybenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZABYGWFNGNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192565 | |
| Record name | 1,2-Benzenediol, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3934-97-2 | |
| Record name | 1,2-Benzenediol, 4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxybenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions a potential biosynthetic pathway for 4-Methoxybenzene-1,2-diol. Can you elaborate on this?
A: While the provided research doesn't directly focus on the biosynthesis of 4-Methoxybenzene-1,2-diol itself, it proposes a fascinating connection to the production of a novel phenazine compound, 6-((2-hydroxy-4-methoxyphenoxy)carbonyl)phenazine-1-carboxylic acid (HCPCA), by Streptomyces kebangsaanensis. The researchers hypothesize that the HCPCA structure arises from the combination of two biosynthetic pathways. One leads to phenazine-1,6-dicarboxylic acid, and the other, potentially originating from the shikimic acid pathway, yields 4-Methoxybenzene-1,2-diol . This suggests that 4-Methoxybenzene-1,2-diol could be an intermediate or a related byproduct in the biosynthesis of HCPCA within S. kebangsaanensis. Further research is needed to confirm this pathway and explore the potential of manipulating it for targeted production of 4-Methoxybenzene-1,2-diol or related compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)




![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-](/img/structure/B1361068.png)


